dl-O-Phosphoserine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Bone Mineralization

Studies suggest DL-O-Phosphoserine may play a role in bone formation. Research using radioautography and biochemical analysis in chick embryos demonstrated the presence of DL-O-Phosphoserine in bone tissue alongside regions of mineralization. This finding supports the hypothesis that phosphoproteins containing DL-O-Phosphoserine are crucial for proper bone calcification [Source: GlpBio - DL-O-Phosphoserine, ].

Understanding Cellular Processes

DL-O-Phosphoserine can be incorporated into proteins using specific technologies that expand the genetic code. This allows researchers to study protein function and structure by attaching fluorescent tags or other probes to these modified proteins [Source: CHEBI:37712 - O-phosphoserine, ].

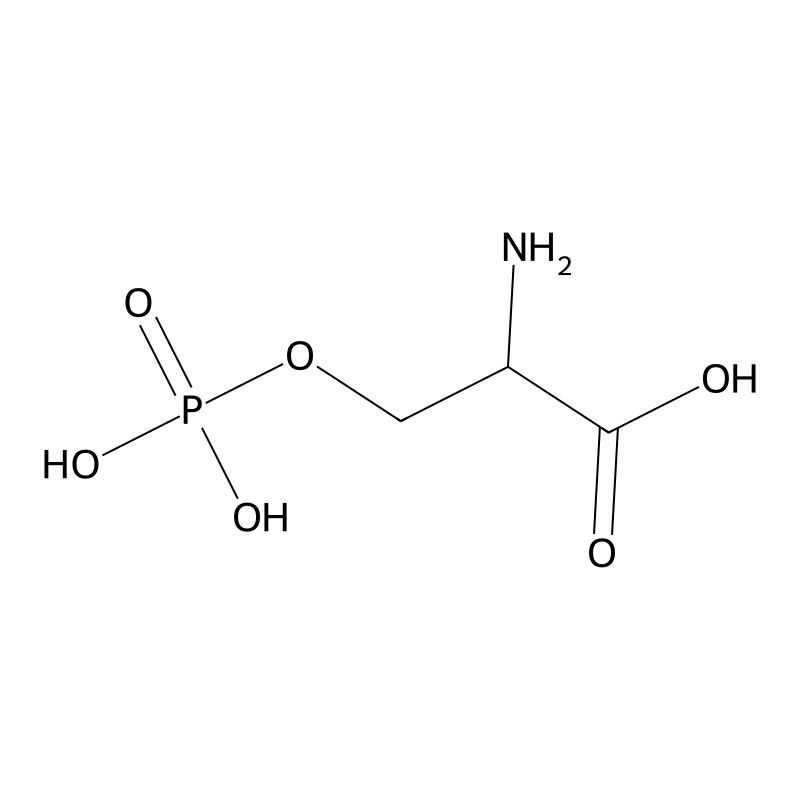

DL-O-Phosphoserine is an organic compound classified as an alpha amino acid, specifically a phosphorylated derivative of serine. Its chemical formula is C₃H₈NO₆P, and it has a molecular weight of approximately 185.0725 g/mol. The compound exists in both D and L forms, with the "DL" designation indicating a racemic mixture of both enantiomers. DL-O-Phosphoserine is notable for its strong basicity and plays a crucial role in various metabolic pathways, particularly in the organism Saccharomyces cerevisiae (baker's yeast) where it participates in the glycine metabolism pathway. It is synthesized from phosphohydroxypyruvic acid and L-glutamic acid through the action of the enzyme phosphoserine transaminase, and can be further converted to L-serine via phosphoserine phosphatase .

DL-O-Phosphoserine undergoes several important enzymatic reactions:

- Transamination Reaction:

- Dephosphorylation Reaction:

These reactions highlight its role in amino acid metabolism and the interconversion of phosphorylated and non-phosphorylated forms.

DL-O-Phosphoserine serves multiple biological functions:

- Metabolic Role: It is involved in the synthesis of serine, an essential amino acid that contributes to protein synthesis and various metabolic pathways.

- Post-translational Modification: As a phosphorylated amino acid, it plays a significant role in the regulation of protein function through phosphorylation, impacting signaling pathways and cellular processes .

- Metal Ion Coordination: The compound has potential coordination sites that allow it to interact with metal ions, which may be crucial for bioinorganic processes .

Several methods exist for synthesizing DL-O-Phosphoserine:

- Enzymatic Synthesis:

- Chemical Synthesis:

- Biochemical Pathways:

- It can also be produced through metabolic pathways involving glycolysis and amino acid metabolism.

DL-O-Phosphoserine has several applications:

- Biochemical Research: Used as a substrate or product in studies related to amino acid metabolism and enzymatic activity.

- Pharmaceuticals: Investigated for potential roles in drug development, particularly in targeting metabolic disorders.

- Nutritional Supplements: Explored for its potential benefits in cognitive function and stress response due to its involvement in neurotransmitter synthesis .

Research into DL-O-Phosphoserine interactions focuses on its role as a ligand for metal ions and its involvement in signaling pathways:

- Studies indicate that phosphorylated amino acids like DL-O-Phosphoserine can modulate enzyme activity and influence cellular signaling cascades .

- Its interactions with various kinases and phosphatases are critical for understanding its regulatory roles within cells.

Several compounds share structural similarities with DL-O-Phosphoserine, including:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| O-Phospho-L-serine | C₃H₈NO₆P | L-enantiomer; involved in protein phosphorylation |

| O-Phospho-D-serine | C₃H₈NO₆P | D-enantiomer; similar functions as its L counterpart |

| Threonine phosphate | C₄H₉NO₇P | Involved in similar metabolic pathways |

| Phosphate | PO₄³⁻ | Commonly interacts with various biomolecules |

Uniqueness of DL-O-Phosphoserine

DL-O-Phosphoserine is unique due to its racemic nature, allowing it to participate in diverse biochemical pathways across different organisms. Its dual enantiomeric forms provide versatility in biological functions, distinguishing it from other phosphorylated amino acids that may only exist as single enantiomers.

Domain Architecture and Organization

The structural organization of phosphoserine-associated enzymes represents a sophisticated arrangement of discrete functional domains that work in concert to achieve precise catalytic control and allosteric regulation. These enzymes typically contain multiple domains, each serving specific roles in substrate recognition, catalysis, and regulatory mechanisms [1] [2]. The domain architecture follows a modular design principle, where individual domains can be considered as independent structural and functional units that have evolved to perform specialized tasks within the overall enzymatic framework.

ACT Domain Function in Enzyme Regulation

The ACT domain (aspartate kinase, chorismate mutase, and tyrA) represents one of the most important regulatory modules in phosphoserine-associated enzymes [1] [3]. This domain typically spans 60-70 amino acid residues and adopts a characteristic ferredoxin-like fold composed of a four-stranded antiparallel beta-sheet structure [4]. The ACT domain serves as a critical allosteric regulatory element that binds small molecule effectors to modulate enzyme activity.

In phosphoglycerate dehydrogenase, the ACT domain functions as the primary site for serine binding and feedback inhibition [1] [5]. The domain creates a binding interface through the association of two ACT domains from adjacent subunits, forming a dimer-of-dimers arrangement that accommodates serine molecules [6]. This binding event triggers conformational changes that propagate through the protein structure, ultimately affecting the catalytic activity of the enzyme.

The regulatory mechanism involves cooperative binding of serine molecules to the ACT domain interface, with binding constants typically in the low micromolar range [7] [8]. Beyond serine, the ACT domain can accommodate various other amino acid effectors, including homocysteine, which often exhibits even higher binding affinity than serine itself [7]. This versatility in effector recognition suggests that the ACT domain serves as a metabolic sensor that integrates multiple cellular signals to fine-tune enzyme activity.

The structural basis for this regulatory function lies in the flexible nature of the ACT domain, which can undergo significant conformational changes upon effector binding [9]. These changes are transmitted through interdomain connections to the catalytic core, resulting in either activation or inhibition of enzymatic activity. The cooperative nature of binding, often characterized by Hill coefficients greater than 1, indicates that the ACT domains exhibit positive cooperativity that amplifies the regulatory response [8].

ASB Domain Characteristics and Evolutionary Significance

The ASB domain (allosteric substrate binding) represents another crucial regulatory element in phosphoserine-associated enzymes, particularly in type I phosphoglycerate dehydrogenases [2] [10]. This domain typically comprises approximately 100 amino acid residues and plays a fundamental role in quaternary structure formation and allosteric regulation [11].

The ASB domain exhibits several distinctive characteristics that distinguish it from other regulatory domains. First, it contains specific binding sites for phosphate ions and other small molecules that can modulate enzyme activity [10]. The domain structure includes conserved residues that form a binding pocket capable of accommodating various effectors, with particular specificity for phosphate-containing compounds.

From an evolutionary perspective, the ASB domain shows variable conservation patterns across different species and enzyme types [2]. In Mycobacterium tuberculosis phosphoglycerate dehydrogenase, the ASB domain plays a crucial role in phosphate-modulated quaternary structure dynamics [10]. The domain facilitates the conversion between different oligomeric states, including dimers, tetramers, and octamers, depending on the presence of phosphate and other effectors.

The evolutionary significance of the ASB domain extends beyond simple regulatory function. Phylogenetic analysis suggests that the domain has undergone significant divergence across different species, reflecting adaptation to specific metabolic requirements [2]. In mammalian enzymes, the ASB domain often lacks the sensitivity to certain effectors observed in bacterial enzymes, suggesting evolutionary modifications that reflect different regulatory strategies.

The structural organization of the ASB domain involves multiple binding sites that can accommodate different classes of effectors [10]. These sites are strategically positioned to facilitate communication between the domain and other structural elements of the enzyme. The domain contains specific loops and beta-strands that undergo conformational changes upon effector binding, creating a mechanism for transmitting regulatory signals throughout the protein structure.

Catalytic Sites and Mechanisms

The catalytic machinery of phosphoserine-associated enzymes represents a highly sophisticated system designed to achieve precise substrate recognition and efficient catalysis. These enzymes have evolved specific structural features that optimize their catalytic performance while maintaining strict substrate specificity.

Binding Pocket Characteristics

The binding pockets of phosphoserine-associated enzymes exhibit distinctive structural features that determine their catalytic specificity and efficiency [12] [13]. These pockets are typically characterized by their size, shape, electrostatic properties, and the spatial arrangement of key catalytic residues.

Phosphoserine phosphatase contains a relatively compact binding pocket with a volume of approximately 400 cubic angstroms [14]. The pocket is designed to accommodate the specific geometry of O-phospho-L-serine, with key catalytic residues positioned to facilitate the phosphoryl transfer reaction. The binding pocket contains critical residues including Asp11, Asp13, Lys144, and Asp171, which form an oxyanion hole that stabilizes the transition state during catalysis [14].

The pocket architecture includes a magnesium ion coordination site that is essential for catalytic activity [14]. This metal ion serves multiple functions, including substrate orientation, transition state stabilization, and activation of the nucleophilic water molecule. The precise positioning of the metal ion within the binding pocket is crucial for maintaining optimal catalytic geometry.

Phosphoglycerate dehydrogenase exhibits a larger binding pocket with a volume of approximately 600 cubic angstroms [2] [5]. This pocket is designed to accommodate both the substrate 3-phosphoglycerate and the NAD+ cofactor. The binding pocket contains key residues including Arg53, Arg235, His282, and Arg134, which interact with the acidic groups of the substrate and facilitate proper orientation for catalysis [5].

The binding pocket of phosphoglycerate dehydrogenase demonstrates significant flexibility, allowing for conformational changes upon substrate binding [2]. This induced-fit mechanism involves movement of a mobile lid domain that closes over the substrate binding site, creating an optimal catalytic environment. The lid domain undergoes a rigid body rotation of approximately 29 degrees upon substrate binding, demonstrating the dynamic nature of the catalytic site [2].

Phosphoserine aminotransferase contains a binding pocket with intermediate characteristics, exhibiting a volume of approximately 500 cubic angstroms [15]. The pocket is designed to accommodate both the substrate 3-phosphohydroxypyruvate and the pyridoxal-5-phosphate cofactor. The binding pocket architecture includes Lys265, which forms a covalent bond with the cofactor and plays a crucial role in the transamination mechanism [15].

Substrate Orientation and Specificity Determinants

The precise orientation of substrates within the active sites of phosphoserine-associated enzymes is critical for achieving efficient catalysis and maintaining substrate specificity [16] [17]. These enzymes have evolved sophisticated mechanisms to ensure proper substrate positioning while excluding non-specific substrates.

In phosphoserine phosphatase, substrate orientation is achieved through a combination of electrostatic interactions and hydrogen bonding networks [14]. The substrate approaches the active site at approximately 90 degrees to the catalytic center, positioning the phosphoryl group for optimal attack by the nucleophilic aspartate residue. The serine portion of the substrate is stabilized through interactions with surrounding residues, ensuring proper orientation throughout the catalytic cycle.

The specificity determinants include multiple arginine residues that interact with the phosphate group of the substrate, creating a highly selective binding environment [14]. These residues not only contribute to substrate binding affinity but also help exclude structurally similar but non-cognate substrates. The binding pocket dimensions are precisely tailored to accommodate the specific geometry of O-phospho-L-serine while creating steric clashes with other potential substrates.

Phosphoglycerate dehydrogenase employs a different strategy for substrate orientation, with the substrate approaching the active site at approximately 45 degrees to the catalytic center [2]. This orientation positions the substrate for optimal interaction with the NAD+ cofactor and facilitates the hydride transfer reaction. The substrate is held in place through interactions with multiple cationic residues that interact with the carboxyl and phosphate groups.

The specificity determinants in phosphoglycerate dehydrogenase include a network of arginine residues that create a highly selective binding environment for 3-phosphoglycerate [2] [5]. These residues not only provide binding energy but also contribute to the proper orientation of the substrate for catalysis. The enzyme exhibits remarkable specificity, with alternative substrates showing dramatically reduced binding affinity and catalytic efficiency.

The substrate orientation mechanism involves both static binding interactions and dynamic conformational changes [2]. Upon substrate binding, the enzyme undergoes significant conformational changes that optimize the catalytic geometry. These changes include movement of flexible loops and rotation of side chains to create the optimal environment for catalysis.

The catalytic mechanism of these enzymes involves precise coordination of multiple catalytic residues that work together to achieve efficient substrate turnover [16] [14]. The enzymes have evolved specific mechanisms to stabilize transition states and facilitate product release, ensuring high catalytic efficiency while maintaining substrate specificity.

Quaternary Structure and Allosteric Regulation

The quaternary structure of phosphoserine-associated enzymes plays a fundamental role in their catalytic function and regulatory properties. These enzymes typically exist as multimeric complexes that exhibit sophisticated allosteric regulation mechanisms.

Tetramer Formation in Phosphoglycerate Dehydrogenase

The tetrameric organization of phosphoglycerate dehydrogenase represents a crucial structural feature that enables both catalytic function and allosteric regulation [11] [10]. The tetramer formation involves specific protein-protein interactions that create a stable yet dynamic quaternary structure capable of responding to regulatory signals.

Human phosphoglycerate dehydrogenase forms a homotetrameric structure with a molecular weight of approximately 240 kDa [11]. The tetramer assembly is mediated primarily through interactions between ACT domains from adjacent subunits, creating a network of interdomain contacts that stabilize the quaternary structure. The tetramer can be described as a dimer of dimers, with each dimer held together by strong interactions between the regulatory domains [11].

The formation of the tetrameric structure is essential for enzyme stability and proper folding [11]. Mutations that disrupt tetramer formation, particularly in the ACT domain region, result in protein misfolding and aggregation, demonstrating the crucial role of quaternary structure in maintaining enzyme integrity. Key residues involved in tetramer interface formation include Phe418, Leu478, Pro479, Arg454, and Tyr495, which create a network of hydrophobic and electrostatic interactions [11].

In bacterial phosphoglycerate dehydrogenases, such as those from Escherichia coli and Mycobacterium tuberculosis, the tetrameric structure exhibits different characteristics [10]. The Mycobacterium tuberculosis enzyme demonstrates particularly interesting behavior, existing in equilibrium between different oligomeric states depending on the presence of phosphate and other effectors [10]. In the absence of phosphate, the enzyme exists as an inactive dimer, while phosphate binding induces conversion to active tetrameric and octameric forms.

The tetrameric structure enables sophisticated allosteric regulation through conformational changes that propagate across subunit interfaces [10]. The binding of effectors to one subunit can influence the conformation and activity of other subunits through interdomain communication networks. This allosteric coupling allows for cooperative binding effects and provides a mechanism for amplifying regulatory signals.

The structural basis for tetramer formation involves multiple types of interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic contacts [11]. The interfaces between subunits are typically characterized by complementary surface patches that provide both specificity and stability. The strength of these interactions must be carefully balanced to allow for regulatory flexibility while maintaining structural integrity.

Half-of-Sites Activity Phenomena

The half-of-sites reactivity phenomenon represents a fascinating aspect of enzyme regulation observed in several phosphoserine-associated enzymes [18] [19]. This phenomenon involves the cooperative behavior of active sites within multimeric enzymes, where substrate binding or catalysis at one site affects the activity of neighboring sites.

Half-of-sites reactivity is characterized by the observation that only a fraction of the active sites in a multimeric enzyme are catalytically active at any given time [18]. This behavior has been documented in various homodimeric and homotetrameric metalloenzymes and appears to serve important regulatory functions. The phenomenon is often associated with negative cooperativity, where the binding of substrate to one site reduces the affinity or activity of other sites [19].

In phosphoglycerate dehydrogenase, half-of-sites reactivity has been observed in certain bacterial species, particularly in the Mycobacterium tuberculosis enzyme [10]. The phenomenon appears to be related to the quaternary structure dynamics and the ability of the enzyme to exist in multiple oligomeric states. The half-sites behavior may serve as a mechanism for fine-tuning enzyme activity in response to cellular conditions.

The molecular basis for half-of-sites reactivity involves asymmetric conformational changes that occur upon substrate binding [18]. When substrate binds to one active site, it induces conformational changes that propagate through the protein structure and affect neighboring sites. These changes can result in decreased binding affinity or altered catalytic efficiency at the affected sites.

The regulatory significance of half-of-sites reactivity extends beyond simple activity control [19]. This phenomenon can provide a mechanism for achieving ultrasensitive responses to substrate concentration changes, allowing enzymes to function as molecular switches. The behavior also enables more sophisticated regulatory patterns, including the ability to respond differently to various effectors or substrate concentrations.

The structural requirements for half-of-sites reactivity include specific interdomain or intersubunit communication pathways that allow conformational changes to be transmitted between active sites [18]. These pathways often involve flexible loops, hinge regions, or allosteric networks that can undergo conformational changes in response to ligand binding. The precise molecular mechanisms vary among different enzymes but generally involve asymmetric conformational states that affect substrate binding or catalysis.

The phenomenon has been observed in several other enzymes involved in phosphoserine metabolism, including certain forms of phosphoserine aminotransferase and phosphoserine phosphatase [18]. In these cases, the half-sites behavior may contribute to the overall regulation of the serine biosynthesis pathway, providing additional layers of control over amino acid metabolism.

Physical Description

XLogP3

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Dates

Phosphorylation of HIC1 (Hypermethylated in Cancer 1) Ser694 by ATM is essential for DNA repair

Sonia Paget, Marion Dubuissez, Adeline Page, Vanessa Dehennaut, Ingrid Loison, Nathalie Spruyt, Dominique LeprincePMID: 33756345 DOI: 10.1016/j.bbrc.2021.03.060

Abstract

The tumor suppressor gene HIC1 (Hypermethylated in Cancer 1) encodes a transcriptional repressor involved in the DNA-damage response. A SUMOylation increase on HIC1 Lysine314 favors the direct transcriptional repression of SIRT1 and thus the P53-dependent apoptotic response to irreparable DNA double strand breaks (DSBs). HIC1 is also essential for DSBs repair but in a SUMOylation-independent manner. Here, we show that repairable DSBs induced by a 1 h Etoposide treatment results in three specific posttranslational modifications (PTMs) of HIC1. Two of these PTMs, phosphorylation of Serine 694 and Acetylation of Lysine 623 are located in the conserved HIC1 C-terminal region located downstream of the Zinc Finger DNA-binding domain. By contrast, phosphorylation of Serine 285 found in the poorly conserved central region is unique to the human protein. We showed that Ser694 phosphorylation is mediated mainly by the PIKK kinase ATM and is essential for the DNA repair activity of HIC1 as demonstrated by the lack of efficiency of the S694A point mutant in Comet assays. Thus, our results provide the first evidence for a functional role of the conserved HIC1 C-terminal region as a novel ATM substrate that plays an essential role in the cellular HIC1-mediated cellular response to repairable DSBs.Structural basis of human separase regulation by securin and CDK1-cyclin B1

Jun Yu, Pierre Raia, Chloe M Ghent, Tobias Raisch, Yashar Sadian, Simone Cavadini, Pramod M Sabale, David Barford, Stefan Raunser, David O Morgan, Andreas BolandPMID: 34290405 DOI: 10.1038/s41586-021-03764-0

Abstract

In early mitosis, the duplicated chromosomes are held together by the ring-shaped cohesin complex. Separation of chromosomes during anaphase is triggered by separase-a large cysteine endopeptidase that cleaves the cohesin subunit SCC1 (also known as RAD21

). Separase is activated by degradation of its inhibitors, securin

and cyclin B

, but the molecular mechanisms of separase regulation are not clear. Here we used cryogenic electron microscopy to determine the structures of human separase in complex with either securin or CDK1-cyclin B1-CKS1. In both complexes, separase is inhibited by pseudosubstrate motifs that block substrate binding at the catalytic site and at nearby docking sites. As in Caenorhabditis elegans

and yeast

, human securin contains its own pseudosubstrate motifs. By contrast, CDK1-cyclin B1 inhibits separase by deploying pseudosubstrate motifs from intrinsically disordered loops in separase itself. One autoinhibitory loop is oriented by CDK1-cyclin B1 to block the catalytic sites of both separase and CDK1

. Another autoinhibitory loop blocks substrate docking in a cleft adjacent to the separase catalytic site. A third separase loop contains a phosphoserine

that promotes complex assembly by binding to a conserved phosphate-binding pocket in cyclin B1. Our study reveals the diverse array of mechanisms by which securin and CDK1-cyclin B1 bind and inhibit separase, providing the molecular basis for the robust control of chromosome segregation.

NEK2 inhibition triggers anti-pancreatic cancer immunity by targeting PD-L1

Xiaozhen Zhang, Xing Huang, Jian Xu, Enliang Li, Mengyi Lao, Tianyu Tang, Gang Zhang, Chengxiang Guo, Xiaoyu Zhang, Wen Chen, Dipesh Kumar Yadav, Xueli Bai, Tingbo LiangPMID: 34315872 DOI: 10.1038/s41467-021-24769-3

Abstract

Despite the substantial impact of post-translational modifications on programmed cell death 1 ligand 1 (PD-L1), its importance in therapeutic resistance in pancreatic cancer remains poorly defined. Here, we demonstrate that never in mitosis gene A-related kinase 2 (NEK2) phosphorylates PD-L1 to maintain its stability, causing PD-L1-targeted pancreatic cancer immunotherapy to have poor efficacy. We identify NEK2 as a prognostic factor in immunologically "hot" pancreatic cancer, involved in the onset and development of pancreatic tumors in an immune-dependent manner. NEK2 deficiency results in the suppression of PD-L1 expression and enhancement of lymphocyte infiltration. A NEK binding motif (F/LXXS/T) is identified in the glycosylation-rich region of PD-L1. NEK2 interacts with PD-L1, phosphorylating the T194/T210 residues and preventing ubiquitin-proteasome pathway-mediated degradation of PD-L1 in ER lumen. NEK2 inhibition thereby sensitizes PD-L1 blockade, synergically enhancing the anti-pancreatic cancer immune response. Together, the present study proposes a promising strategy for improving the effectiveness of pancreatic cancer immunotherapy.The Phosphorylation Status of Drp1-Ser637 by PKA in Mitochondrial Fission Modulates Mitophagy via PINK1/Parkin to Exert Multipolar Spindles Assembly during Mitosis

Huey-Jiun Ko, Cheng-Yu Tsai, Shean-Jaw Chiou, Yun-Ling Lai, Chi-Huei Wang, Jiin-Tsuey Cheng, Tsung-Hsien Chuang, Chi-Ying F Huang, Aij-Lie Kwan, Joon-Khim Loh, Yi-Ren HongPMID: 33805672 DOI: 10.3390/biom11030424

Abstract

Mitochondrial fission and fusion cycles are integrated with cell cycle progression. Here we first re-visited how mitochondrial ETC inhibition disturbed mitosis progression, resulting in multipolar spindles formation in HeLa cells. Inhibitors of ETC complex I (rotenone, ROT) and complex III (antimycin A, AA) decreased the phosphorylation of Plk1 T210 and Aurora A T288 in the mitotic phase (M-phase), especially ROT, affecting the dynamic phosphorylation status of fission protein dynamin-related protein 1 (Drp1) and the Ser637/Ser616 ratio. We then tested whether specific Drp1 inhibitors, Mdivi-1 or Dynasore, affected the dynamic phosphorylation status of Drp1. Similar to the effects of ROT and AA, our results showed that Mdivi-1 but not Dynasore influenced the dynamic phosphorylation status of Ser637 and Ser616 in Drp1, which converged with mitotic kinases (Cdk1, Plk1, Aurora A) and centrosome-associated proteins to significantly accelerate mitotic defects. Moreover, our data also indicated that evoking mito-Drp1-Ser637 by protein kinase A (PKA) rather than Drp1-Ser616 by Cdk1/Cyclin B resulted in mitochondrial fission via the PINK1/Parkin pathway to promote more efficient mitophagy and simultaneously caused multipolar spindles. Collectively, this study is the first to uncover that mito-Drp1-Ser637 by PKA, but not Drp1-Ser616, drives mitophagy to exert multipolar spindles formation during M-phase.A novel RNA pol II CTD interaction site on the mRNA capping enzyme is essential for its allosteric activation

Marcus G Bage, Rajaei Almohammed, Victoria H Cowling, Andrei V PisliakovPMID: 33684220 DOI: 10.1093/nar/gkab130

Abstract

Recruitment of the mRNA capping enzyme (CE/RNGTT) to the site of transcription is essential for the formation of the 5' mRNA cap, which in turn ensures efficient transcription, splicing, polyadenylation, nuclear export and translation of mRNA in eukaryotic cells. The CE GTase is recruited and activated by the Serine-5 phosphorylated carboxyl-terminal domain (CTD) of RNA polymerase II. Through the use of molecular dynamics simulations and enhanced sampling techniques, we provide a systematic and detailed characterization of the human CE-CTD interface, describing the effect of the CTD phosphorylation state, length and orientation on this interaction. Our computational analyses identify novel CTD interaction sites on the human CE GTase surface and quantify their relative contributions to CTD binding. We also identify, for the first time, allosteric connections between the CE GTase active site and the CTD binding sites, allowing us to propose a mechanism for allosteric activation. Through binding and activity assays we validate the novel CTD binding sites and show that the CDS2 site is essential for CE GTase activity stimulation. Comparison of the novel sites with cocrystal structures of the CE-CTD complex in different eukaryotic taxa reveals that this interface is considerably more conserved than previous structures have indicated.A BLUS1 kinase signal and a decrease in intercellular CO2 concentration are necessary for stomatal opening in response to blue light

Sakurako Hosotani, Shota Yamauchi, Haruki Kobayashi, Saashia Fuji, Shigekazu Koya, Ken-Ichiro Shimazaki, Atsushi TakemiyaPMID: 33665670 DOI: 10.1093/plcell/koab067

Abstract

Light-induced stomatal opening stimulates CO2 uptake and transpiration in plants. Weak blue light under strong red light effectively induces stomatal opening. Blue light-dependent stomatal opening initiates light perception by phototropins, and the signal is transmitted to a plasma membrane H+-ATPase in guard cells via BLUE LIGHT SIGNALING 1 (BLUS1) kinase. However, it is unclear how BLUS1 transmits the signal to H+-ATPase. Here, we characterized BLUS1 signaling in Arabidopsis thaliana, and showed that the BLUS1 C-terminus acts as an auto-inhibitory domain and that phototropin-mediated Ser-348 phosphorylation within the domain removes auto-inhibition. C-Terminal truncation and phospho-mimic Ser-348 mutation caused H+-ATPase activation in the dark, but did not elicit stomatal opening. Unexpectedly, the plants exhibited stomatal opening under strong red light and stomatal closure under weak blue light. A decrease in intercellular CO2 concentration via red light-driven photosynthesis together with H+-ATPase activation caused stomatal opening. Furthermore, phototropins caused H+-ATPase dephosphorylation in guard cells expressing constitutive signaling variants of BLUS1 in response to blue light, possibly for fine-tuning stomatal opening. Overall, our findings provide mechanistic insights into the blue light regulation of stomatal opening.Positioning of nucleosomes containing γ-H2AX precedes active DNA demethylation and transcription initiation

Stephanie Dobersch, Karla Rubio, Indrabahadur Singh, Stefan Günther, Johannes Graumann, Julio Cordero, Rafael Castillo-Negrete, Minh Bao Huynh, Aditi Mehta, Peter Braubach, Hector Cabrera-Fuentes, Jürgen Bernhagen, Cho-Ming Chao, Saverio Bellusci, Andreas Günther, Klaus T Preissner, Sita Kugel, Gergana Dobreva, Malgorzata Wygrecka, Thomas Braun, Dulce Papy-Garcia, Guillermo BarretoPMID: 33594057 DOI: 10.1038/s41467-021-21227-y

Abstract

In addition to nucleosomes, chromatin contains non-histone chromatin-associated proteins, of which the high-mobility group proteins are the most abundant. Chromatin-mediated regulation of transcription involves DNA methylation and histone modifications. However, the order of events and the precise function of high-mobility group proteins during transcription initiation remain unclear. Here we show that high-mobility group AT-hook 2 protein (HMGA2) induces DNA nicks at the transcription start site, which are required by the histone chaperone FACT complex to incorporate nucleosomes containing the histone variant H2A.X. Further, phosphorylation of H2A.X at S139 (γ-H2AX) is required for repair-mediated DNA demethylation and transcription activation. The relevance of these findings is demonstrated within the context of TGFB1 signaling and idiopathic pulmonary fibrosis, suggesting therapies against this lethal disease. Our data support the concept that chromatin opening during transcriptional initiation involves intermediates with DNA breaks that subsequently require DNA repair mechanisms to ensure genome integrity.TSC2 regulates lysosome biogenesis via a non-canonical RAGC and TFEB-dependent mechanism

Nicola Alesi, Elie W Akl, Damir Khabibullin, Heng-Jia Liu, Anna S Nidhiry, Emma R Garner, Harilaos Filippakis, Hilaire C Lam, Wei Shi, Srinivas R Viswanathan, Manrico Morroni, Shawn M Ferguson, Elizabeth P HenskePMID: 34253722 DOI: 10.1038/s41467-021-24499-6

Abstract

Tuberous Sclerosis Complex (TSC) is caused by TSC1 or TSC2 mutations, resulting in hyperactivation of the mechanistic target of rapamycin complex 1 (mTORC1). Transcription factor EB (TFEB), a master regulator of lysosome biogenesis, is negatively regulated by mTORC1 through a RAG GTPase-dependent phosphorylation. Here we show that lysosomal biogenesis is increased in TSC-associated renal tumors, pulmonary lymphangioleiomyomatosis, kidneys from Tsc2mice, and TSC1/2-deficient cells via a TFEB-dependent mechanism. Interestingly, in TSC1/2-deficient cells, TFEB is hypo-phosphorylated at mTORC1-dependent sites, indicating that mTORC1 is unable to phosphorylate TFEB in the absence of the TSC1/2 complex. Importantly, overexpression of folliculin (FLCN), a GTPase activating protein for RAGC, increases TFEB phosphorylation at the mTORC1 sites in TSC2-deficient cells. Overexpression of constitutively active RAGC is sufficient to relocalize TFEB to the cytoplasm. These findings establish the TSC proteins as critical regulators of lysosomal biogenesis via TFEB and RAGC and identify TFEB as a driver of the proliferation of TSC2-deficient cells.

Apelin/APJ-Manipulated CaMKK/AMPK/GSK3

Zhi-Ling Lou, Chen-Xi Zhang, Jia-Feng Li, Rui-Heng Chen, Wei-Jia Wu, Xiao-Fen Hu, Hao-Chun Shi, Wei-Yang Gao, Qi-Feng ZhaoPMID: 33574981 DOI: 10.1155/2021/8836058

Abstract

A random-pattern skin flap plays an important role in the field of wound repair; the mechanisms that influence the survival of random-pattern skin flaps have been extensively studied but little attention has been paid to endogenous counterinjury substances and mechanism. Previous reports reveal that the apelin-APJ axis is an endogenous counterinjury mechanism that has considerable function in protecting against infection, inflammation, oxidative stress, necrosis, and apoptosis in various organs. As an in vivo study, our study proved that the apelin/APJ axis protected the skin flap by alleviating vascular oxidative stress and the apelin/APJ axis works as an antioxidant stress factor dependent on CaMKK/AMPK/GSK3signaling. In addition, the apelin/APJ-manipulated CaMKK/AMPK/GSK3

-dependent mechanism improves HUVECs' resistance to oxygen and glucose deprivation/reperfusion (OGD/R), reduces ROS production and accumulation, maintained the normal mitochondrial membrane potential, and suppresses oxidative stress in vitro. Besides, activation of the apelin/APJ axis promotes vascular migration and angiogenesis under relative hypoxia condition through CaMKK/AMPK/GSK3

signaling. In a word, we provide new evidence that the apelin/APJ axis is an effective antioxidant and can significantly improve the vitality of random flaps, so it has potential be a promising clinical treatment.

The Mechanism of SARS-CoV-2 Nucleocapsid Protein Recognition by the Human 14-3-3 Proteins

Kristina V Tugaeva, Dorothy E D P Hawkins, Jake L R Smith, Oliver W Bayfield, De-Sheng Ker, Andrey A Sysoev, Oleg I Klychnikov, Alfred A Antson, Nikolai N SluchankoPMID: 33556408 DOI: 10.1016/j.jmb.2021.166875

Abstract

The coronavirus nucleocapsid protein (N) controls viral genome packaging and contains numerous phosphorylation sites located within unstructured regions. Binding of phosphorylated SARS-CoV N to the host 14-3-3 protein in the cytoplasm was reported to regulate nucleocytoplasmic N shuttling. All seven isoforms of the human 14-3-3 are abundantly present in tissues vulnerable to SARS-CoV-2, where N can constitute up to ~1% of expressed proteins during infection. Although the association between 14-3-3 and SARS-CoV-2 N proteins can represent one of the key host-pathogen interactions, its molecular mechanism and the specific critical phosphosites are unknown. Here, we show that phosphorylated SARS-CoV-2 N protein (pN) dimers, reconstituted via bacterial co-expression with protein kinase A, directly associate, in a phosphorylation-dependent manner, with the dimeric 14-3-3 protein, but not with its monomeric mutant. We demonstrate that pN is recognized by all seven human 14-3-3 isoforms with various efficiencies and deduce the apparent Kto selected isoforms, showing that these are in a low micromolar range. Serial truncations pinpointed a critical phosphorylation site to Ser197, which is conserved among related zoonotic coronaviruses and located within the functionally important, SR-rich region of N. The relatively tight 14-3-3/pN association could regulate nucleocytoplasmic shuttling and other functions of N via occlusion of the SR-rich region, and could also hijack cellular pathways by 14-3-3 sequestration. As such, the assembly may represent a valuable target for therapeutic intervention.